4-Chloropyridin-3-ylboronic acid safety data sheet
4-Chloropyridin-3-ylboronic acid safety data sheet
An In-depth Technical Guide to the Safe Handling of 4-Chloropyridin-3-ylboronic acid
This document provides a comprehensive safety overview for 4-Chloropyridin-3-ylboronic acid, a key building block for researchers, chemists, and professionals in drug development. As no single, exhaustive Safety Data Sheet (SDS) is publicly available for this specific molecule, this guide synthesizes data from structurally analogous compounds, including various chloro-, fluoro-, and bromo-substituted pyridinylboronic acids, to establish a robust and scientifically-grounded safety protocol. The expertise herein is derived from interpreting the known reactivity of boronic acids and the toxicological profiles of halogenated pyridines to ensure a self-validating system of laboratory safety.
Based on aggregated data from related chemical structures, 4-Chloropyridin-3-ylboronic acid is predicted to be a hazardous substance requiring careful handling.[1][2] The primary hazards are associated with its irritant properties and potential for harm if ingested.
Table 1: Synthesized GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Rationale: The hazard profile is constructed from recurring classifications for similar molecules. For instance, 4-Chlorophenylboronic acid is classified as harmful if swallowed (H302), a skin irritant (Category 2), and a serious eye irritant (Category 2).[3] Similarly, 3-Fluoropyridine-4-boronic acid and its analogs are consistently cited as causing skin, eye, and respiratory irritation.[2][4] The pyridine moiety itself can be toxic, and the boronic acid group contributes to irritant effects due to its Lewis acidity.
Mechanistic Insights: Understanding the Reactivity
To handle a chemical safely, one must understand its intrinsic reactivity. The hazards of 4-Chloropyridin-3-ylboronic acid stem from two primary chemical features: the Lewis acidic boron center and the electron-deficient chlorinated pyridine ring.
-
Lewis Acidity of Boronic Acids : The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. This allows it to interact with Lewis bases, including biological nucleophiles like water and amine groups found in proteins. This interaction is the likely cause of its irritant properties upon contact with moist tissues such as skin, eyes, and the respiratory tract.
-
Reactivity of the Pyridine Ring : The chlorine atom on the pyridine ring makes it a versatile reagent in cross-coupling reactions, a primary use in drug discovery.[5] While stable under normal conditions, this reactivity profile necessitates avoiding incompatible materials.
-
Potential for Boroxine Formation : Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. While this does not typically increase its immediate hazard, it can affect the material's purity and reactivity over time, underscoring the need for proper storage in a dry environment.[6]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves engineering controls, administrative procedures, and finally, appropriate PPE.
Engineering Controls
-
Fume Hood : All handling of solid 4-Chloropyridin-3-ylboronic acid and its solutions must be conducted in a certified chemical fume hood.[7] This is the primary defense against inhaling dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
Caption: PPE selection workflow for handling 4-Chloropyridin-3-ylboronic acid.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face | ANSI Z87.1 or EN166 approved chemical splash goggles.[8] | Protects against dust particles and potential splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles when handling larger quantities (>10g). |
| Hand | Powder-free nitrile or neoprene gloves.[9] | Provides a barrier against skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin. Contaminated gloves must be disposed of as chemical waste.[10] |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned. An impervious apron may be required for large-scale transfers. |
| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for cleaning large spills, a NIOSH-approved respirator with a P99 or P100 filter (or EU equivalent ABEK-P2) should be used.[11] |
Standard Operating Protocol: Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure.
Handling Protocol
-
Preparation : Before handling, ensure the fume hood is operational, the work area is clean, and all required PPE is correctly worn.
-
Weighing : Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Avoid creating dust clouds by handling the material gently.[7]
-
Transfer : If transferring the solid to a reaction vessel, do so carefully. If making a solution, add the solid to the solvent slowly.
-
Post-Handling : After use, decontaminate the spatula and work surface. Tightly seal the container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[3][11] Do not eat, drink, or smoke in the handling area.[12]
Storage Protocol
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[13]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[3][12] Store separately from food and drink.
-
Security : For accountability and safety, it is advisable to store the container in a locked cabinet or a designated area with controlled access.[4]
Emergency Response and First-Aid Measures
Rapid and correct response to an exposure is critical. Always have the Safety Data Sheet for a related compound available for emergency responders.[4]
Caption: Emergency first-aid response flowchart for accidental exposure.
Table 3: First-Aid Procedures
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][12] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7][12] |
Spill Management Protocol
In the event of a spill, the priority is to protect personnel and prevent the spread of contamination.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect : Wear the appropriate PPE as outlined in Section 3, including respiratory protection if necessary.
-
Contain : For a solid spill, gently cover with a dry absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collect : Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal. Use non-sparking tools.[7]
-
Clean : Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional and local regulations.[12]
By understanding the inherent chemical properties of 4-Chloropyridin-3-ylboronic acid and adhering to the rigorous protocols outlined in this guide, researchers can confidently and safely utilize this valuable compound in their critical work.
References
-
PubChem. (n.d.). 2-Chloropyridine-4-boronic acid, pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoropyridine-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Chloropyridine-4-boronic acid, pinacol ester | C11H15BClNO2 | CID 5103408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
